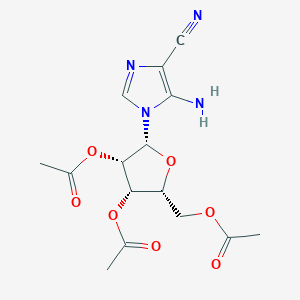

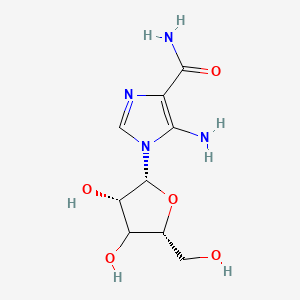

5-Aminoimidazole-4-carboxamide 1-beta-D-ribofuranoside

Overview

Description

AICAR is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Scientific Research Applications

Cell Cycle Regulation and Cancer Cell Proliferation

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) has been identified as an activator of AMP-activated protein kinase (AMPK) and a regulator of de novo purine synthesis. Research demonstrates that AICAR can suppress cell growth in various cancer cell lines. This suppression is linked to the regulation of cell cycle proteins such as p53, p21, and p27, and the inhibition of the PI3K-Akt pathway. These findings suggest AICAR's potential as a therapeutic drug in cancer treatment (Imamura et al., 2001); (Rattan et al., 2005).

Metabolic Effects and Insulin Resistance

AICAR has been shown to impact metabolic processes and insulin resistance. In studies, AICAR treatment led to acute hepatic insulin resistance, demonstrating its effect on glucose metabolism. This has implications for the use of AMP analogs in treating insulin resistance (Pencek et al., 2005).

Prevention of Fat Gain and Influence on Muscle Metabolism

Research on AICAR has also revealed its role in preventing fat gain following a transition from physical activity to inactivity. This effect is associated with changes in adipose tissue at the molecular level, indicating its potential in managing weight and metabolic health (Ruegsegger et al., 2017). Furthermore, AICAR influences the rate of fatty acid oxidation in muscle, highlighting its significance in muscle metabolism (Merrill et al., 1998).

Effects on Glucose Homeostasis

In models of Type II diabetes, AICAR treatment showed a reduction in blood glucose and plasma insulin concentrations, indicating its beneficial effect on glucose homeostasis. This effect is primarily due to the inhibition of endogenous glucose production, making AICAR a compound of interest in diabetes research (Fiedler et al., 2001).

Modulation of Gene Expression

AICAR has been shown to influence gene expression in various tissues. For instance, it regulates the expression of monocarboxylate transporter 4 in skeletal muscle, which is vital for metabolic processes (Furugen et al., 2011). Additionally, AICAR's impact on lipid synthesis and fatty acid oxidation in adipocytes further underscores its multifaceted role in metabolic regulation (Gaidhu et al., 2006).

Anti-Inflammatory Effects

AICAR exhibits anti-inflammatory properties, as seen in its ability to inhibit cytokine production in macrophages. This property may be leveraged in the development of treatments for inflammatory diseases (Jhun et al., 2004).

properties

IUPAC Name |

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRQQBHATOEIAF-DTUHVUQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B7825901.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B7825931.png)

![sodium;[(3aS,4R,6R,6aS)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B7825932.png)